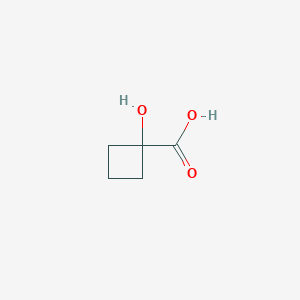

1-Hydroxycyclobutanecarboxylic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-hydroxycyclobutane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O3/c6-4(7)5(8)2-1-3-5/h8H,1-3H2,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCBNHDSVRQZWLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60449476 | |

| Record name | 1-Hydroxycyclobutanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60449476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41248-13-9 | |

| Record name | 1-Hydroxycyclobutanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60449476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Hydroxycyclobutanecarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 1-Hydroxycyclobutane-1-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the primary synthetic route for 1-hydroxycyclobutane-1-carboxylic acid, a valuable building block in medicinal chemistry and drug development. The core of this synthesis involves a two-step process: the formation of cyclobutanone cyanohydrin from cyclobutanone, followed by its hydrolysis to yield the target α-hydroxy acid. This document furnishes detailed experimental protocols, quantitative data, and mechanistic insights to facilitate its practical application in a laboratory setting.

Introduction

1-Hydroxycyclobutane-1-carboxylic acid is a key intermediate in the synthesis of various pharmaceutical compounds. Its rigid cyclobutane scaffold and the presence of both hydroxyl and carboxylic acid functional groups make it an attractive starting material for the generation of diverse molecular architectures. This guide will focus on the most prevalent and accessible synthetic methodology for its preparation.

Primary Synthetic Pathway

The most common and well-established method for the synthesis of 1-hydroxycyclobutane-1-carboxylic acid proceeds through a two-step sequence. The first step is the nucleophilic addition of a cyanide ion to cyclobutanone to form cyclobutanone cyanohydrin. The subsequent step involves the hydrolysis of the nitrile group of the cyanohydrin to a carboxylic acid.

Caption: Overall synthetic scheme for 1-hydroxycyclobutane-1-carboxylic acid.

Experimental Protocols

Step 1: Synthesis of Cyclobutanone Cyanohydrin

This procedure is adapted from standard methods for the formation of cyanohydrins from ketones.

Reaction: Cyclobutanone + HCN → Cyclobutanone Cyanohydrin

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| Cyclobutanone | 70.09 | 10.0 g | 0.143 |

| Sodium Cyanide | 49.01 | 7.7 g | 0.157 |

| Water | 18.02 | 30 mL | - |

| Sulfuric Acid (98%) | 98.08 | 8.5 mL | ~0.157 |

Procedure:

-

In a well-ventilated fume hood, a 250 mL three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer is charged with a solution of sodium cyanide (7.7 g, 0.157 mol) in water (30 mL).

-

The flask is cooled in an ice bath to 0-5 °C.

-

Cyclobutanone (10.0 g, 0.143 mol) is added to the sodium cyanide solution with vigorous stirring.

-

Concentrated sulfuric acid (8.5 mL) is added dropwise via the dropping funnel over a period of 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.

-

After the addition is complete, the reaction mixture is stirred for an additional 2 hours at room temperature.

-

The reaction mixture is then extracted with diethyl ether (3 x 50 mL).

-

The combined organic layers are washed with brine (50 mL), dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield crude cyclobutanone cyanohydrin.

Expected Yield: The yield for this step is anticipated to be in the range of 70-80% based on analogous reactions.

Step 2: Hydrolysis of Cyclobutanone Cyanohydrin

This procedure follows the general principles of acid-catalyzed hydrolysis of nitriles.

Reaction: Cyclobutanone Cyanohydrin + 2 H₂O + H⁺ → 1-Hydroxycyclobutane-1-carboxylic Acid + NH₄⁺

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| Cyclobutanone Cyanohydrin | 97.10 | ~11.0 g (from previous step) | ~0.113 |

| Concentrated HCl (37%) | 36.46 | 50 mL | - |

Procedure:

-

The crude cyclobutanone cyanohydrin (~11.0 g) is placed in a 250 mL round-bottom flask.

-

Concentrated hydrochloric acid (50 mL) is added to the flask.

-

The mixture is heated to reflux for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, the solution is cooled to room temperature.

-

The mixture is then concentrated under reduced pressure to remove excess HCl and water.

-

The resulting solid residue is recrystallized from a suitable solvent system, such as ethyl acetate/hexanes, to afford pure 1-hydroxycyclobutane-1-carboxylic acid.

Expected Yield: An overall yield of 45% for the two-step synthesis of cyclobutanone from 4-chlorobutyraldehyde cyanohydrin, which includes a final hydrolysis step, has been reported.[1] The yield for the hydrolysis step alone is expected to be in the range of 60-70%.

Mechanistic Insights

Cyanohydrin Formation

The formation of cyclobutanone cyanohydrin is a nucleophilic addition reaction. The cyanide ion (CN⁻), a potent nucleophile, attacks the electrophilic carbonyl carbon of cyclobutanone. This is followed by protonation of the resulting alkoxide intermediate by a proton source, in this case, likely water or undissociated HCN.

Nitrile Hydrolysis (Acid-Catalyzed)

The acid-catalyzed hydrolysis of the nitrile group proceeds in several steps. Initially, the nitrile nitrogen is protonated, which increases the electrophilicity of the nitrile carbon. A water molecule then acts as a nucleophile, attacking the nitrile carbon. A series of proton transfers and tautomerization steps lead to the formation of an amide intermediate. This amide is then further hydrolyzed under the acidic conditions to the carboxylic acid and an ammonium ion.

Caption: Simplified workflow of acid-catalyzed nitrile hydrolysis.

Characterization Data

The following table summarizes the expected physical and spectroscopic properties of 1-hydroxycyclobutane-1-carboxylic acid.

| Property | Value |

| Molecular Formula | C₅H₈O₃ |

| Molar Mass | 116.12 g/mol |

| Appearance | White to off-white solid |

| Melting Point | 78-82 °C |

| ¹H NMR | Expected signals for cyclobutane ring protons and exchangeable OH and COOH protons. |

| ¹³C NMR | Expected signals for quaternary carbon, CH₂ carbons of the cyclobutane ring, and the carboxyl carbon. |

| IR Spectroscopy | Broad O-H stretch (3300-2500 cm⁻¹), C=O stretch (1760-1690 cm⁻¹), C-O stretch (1320-1210 cm⁻¹). |

Safety Considerations

-

Sodium Cyanide and Hydrogen Cyanide: Both are highly toxic. All manipulations involving these reagents must be performed in a well-ventilated fume hood by trained personnel. Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles, is mandatory. An emergency cyanide poisoning antidote kit should be readily available.

-

Strong Acids: Concentrated sulfuric and hydrochloric acids are corrosive. Handle with care and appropriate PPE.

-

General Precautions: Standard laboratory safety practices should be followed throughout the synthesis.

Conclusion

The synthesis of 1-hydroxycyclobutane-1-carboxylic acid via the hydrolysis of cyclobutanone cyanohydrin is a reliable and accessible method for producing this important synthetic intermediate. This guide provides a detailed framework for its preparation, enabling researchers and professionals in drug development to incorporate this valuable building block into their synthetic strategies. Careful adherence to the experimental protocols and safety precautions is essential for a successful and safe synthesis.

References

An In-depth Technical Guide to 1-Hydroxycyclobutanecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Hydroxycyclobutanecarboxylic acid, a unique bifunctional molecule, is a valuable building block in medicinal chemistry and materials science. This guide provides a comprehensive overview of its chemical and physical properties, spectroscopic characteristics, reactivity, and potential applications. Detailed information on its synthesis and safe handling is also presented to support its use in research and development.

Chemical and Physical Properties

This compound is a solid at room temperature, appearing as a light brown to brown substance.[1][2] It possesses both a hydroxyl and a carboxylic acid functional group, which contribute to its chemical reactivity and physical characteristics. Its compact cyclobutane ring introduces conformational rigidity.[1][2]

| Property | Value | Source |

| Molecular Formula | C₅H₈O₃ | [1][3] |

| Molecular Weight | 116.12 g/mol | [2] |

| CAS Number | 41248-13-9 | [1][2] |

| Melting Point | 68 °C | [1][2] |

| Boiling Point | 120 °C | [1][2] |

| Density (Predicted) | 1.476 ± 0.06 g/cm³ | [1][2] |

| pKa (Predicted) | 4.05 ± 0.20 | [1][2] |

| Appearance | Light brown to brown solid | [1][2] |

| Storage Temperature | 2-8°C | [1][2] |

Spectroscopic Data

| Spectroscopy | Feature | Expected Chemical Shift / Wavenumber |

| ¹H NMR | Carboxylic acid proton (-COOH) | ~10-13 ppm (broad singlet) |

| Hydroxyl proton (-OH) | Variable, ~2-5 ppm (broad singlet) | |

| Cyclobutane protons (-CH₂) | ~1.8-2.5 ppm (multiplets) | |

| ¹³C NMR | Carbonyl carbon (-C=O) | ~170-185 ppm |

| Quaternary carbon (C-OH) | ~70-80 ppm | |

| Cyclobutane carbons (-CH₂) | ~20-40 ppm | |

| IR Spectroscopy | O-H stretch (carboxylic acid) | 2500-3300 cm⁻¹ (very broad) |

| O-H stretch (alcohol) | 3200-3600 cm⁻¹ (broad) | |

| C=O stretch (carbonyl) | 1700-1725 cm⁻¹ (strong) | |

| C-O stretch | 1210-1320 cm⁻¹ |

Reactivity and Potential Applications

The reactivity of this compound is dictated by its hydroxyl and carboxylic acid functional groups. These allow for a range of chemical transformations, making it a versatile synthetic intermediate.

Key Reactions:

-

Esterification: The carboxylic acid can be converted to esters by reaction with alcohols under acidic conditions. The hydroxyl group can also be esterified.

-

Amide Formation: The carboxylic acid can react with amines to form amides.

-

Oxidation: The secondary alcohol can be oxidized to a ketone.

-

Chelation: The presence of both a hydroxyl and a carboxyl group makes it a potential chelating agent for metal ions.[1][2]

Applications:

-

Pharmaceutical Synthesis: It is used in the preparation of piperidines and piperidones that act as FPR2 modulators.[1][2]

-

Drug Development: Its rigid cyclobutane scaffold is of interest in designing molecules with specific conformational constraints.

Potential reactions of this compound.

Illustrative Synthesis Protocol

A common route for the synthesis of α-hydroxy carboxylic acids involves the hydrolysis of a cyanohydrin precursor. The following is a generalized experimental protocol for the synthesis of this compound from cyclobutanone.

Step 1: Formation of Cyclobutanone Cyanohydrin

-

In a well-ventilated fume hood, cool a solution of cyclobutanone in a suitable solvent (e.g., ethanol) to 0-5°C in an ice bath.

-

Slowly add a solution of sodium cyanide (NaCN) or potassium cyanide (KCN) in water to the cooled cyclobutanone solution while stirring.

-

After the addition of the cyanide solution, slowly add an acid (e.g., sulfuric acid) dropwise to maintain a slightly acidic pH.

-

Continue stirring the reaction mixture at a low temperature for several hours until the reaction is complete (monitored by TLC or GC).

-

Extract the cyanohydrin product with an organic solvent (e.g., diethyl ether) and dry the organic layer over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield the crude cyclobutanone cyanohydrin.

Step 2: Hydrolysis to this compound

-

Add the crude cyanohydrin to a concentrated solution of a strong acid (e.g., hydrochloric acid or sulfuric acid).

-

Heat the mixture under reflux for several hours. The progress of the hydrolysis can be monitored by the evolution of ammonia gas or by TLC.

-

After the reaction is complete, cool the mixture to room temperature.

-

Neutralize the excess acid carefully with a base (e.g., sodium hydroxide solution) until the pH is neutral.

-

Extract the aqueous solution with a suitable organic solvent to remove any unreacted starting material or byproducts.

-

Acidify the aqueous layer with a strong acid to precipitate the this compound.

-

Collect the solid product by filtration, wash with cold water, and dry under vacuum.

-

The crude product can be further purified by recrystallization from a suitable solvent system (e.g., benzene/ligroine).[1][2]

A general workflow for the synthesis of this compound.

Safety and Handling

Based on data for structurally similar compounds, this compound should be handled with care. The following is a summary of potential hazards and recommended safety precautions.

| Hazard Category | GHS Classification and Precautionary Statements |

| Acute Toxicity | H302: Harmful if swallowed.[2] P270: Do not eat, drink or smoke when using this product. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P330: Rinse mouth. |

| Skin Irritation | H315: Causes skin irritation.[2] P264: Wash skin thoroughly after handling. P280: Wear protective gloves. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P332+P313: If skin irritation occurs: Get medical advice/attention. |

| Eye Damage | H318: Causes serious eye damage.[2] P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P310: Immediately call a POISON CENTER or doctor/physician. |

| Respiratory Irritation | H335: May cause respiratory irritation.[2] P261: Avoid breathing dust. P271: Use only outdoors or in a well-ventilated area. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. |

| Disposal | P501: Dispose of contents/container to an approved waste disposal plant. |

References

The Elusive Bioactivity of 1-Hydroxycyclobutanecarboxylic Acid Derivatives: A Technical Guide for Researchers

An In-depth Exploration of Synthetic Strategies, Potential Biological Targets, and Detailed Experimental Protocols for a Promising Scaffold in Drug Discovery.

For Immediate Release

While the unique structural motif of 1-hydroxycyclobutanecarboxylic acid presents an intriguing starting point for medicinal chemistry, a comprehensive review of publicly available scientific literature and patent databases reveals a notable absence of specific quantitative biological activity data for its derivatives. Despite extensive searches, metrics such as IC50, EC50, MIC, and ED50 values for this particular class of compounds remain largely unreported.

This technical guide is intended for researchers, scientists, and drug development professionals. It aims to provide a valuable resource by summarizing the known synthesis of analogous cyclobutane structures, outlining potential biological activities based on related compounds, and providing detailed experimental protocols to enable the future screening and characterization of novel this compound derivatives.

Synthetic Approaches to Cyclobutane Carboxamides

The synthesis of cyclobutane-containing compounds, including derivatives of this compound, often presents unique challenges due to the inherent ring strain of the four-membered ring. However, several strategies have been employed to construct these scaffolds. A common approach involves the derivatization of commercially available cyclobutane precursors.

For instance, a two-step synthetic route can be envisioned starting from 1-hydroxycyclobutane-1-carboxylic acid. The first step would involve an amide coupling reaction between the carboxylic acid and a desired amine, facilitated by a coupling agent such as dicyclohexylcarbodiimide (DCC) with the aid of a catalyst like 4-dimethylaminopyridine (DMAP). The resulting 1-hydroxycyclobutane-1-carboxamide could then undergo further functionalization of the hydroxyl group, if desired.

Caption: General synthetic route to 1-hydroxycyclobutane-1-carboxamide derivatives.

Potential Biological Activities and Signaling Pathways

While direct evidence for the biological activity of this compound derivatives is scarce, the activities of structurally similar cyclobutane, cyclopentane, and cyclopropane carboxamides provide valuable insights into their potential therapeutic applications. These include modulation of the formyl peptide receptor 2 (FPR2), antimicrobial effects, and anticonvulsant properties.

Formyl Peptide Receptor 2 (FPR2) Modulation

FPR2 is a G protein-coupled receptor (GPCR) implicated in the regulation of inflammatory responses. Activation of FPR2 can lead to either pro- or anti-inflammatory effects depending on the ligand. Agonists of FPR2 have shown therapeutic potential in inflammatory diseases. The signaling cascade initiated by FPR2 agonism typically involves the activation of Gαi, leading to the dissociation of the Gβγ subunit. This can trigger downstream pathways, including the activation of phospholipase C (PLC), which in turn leads to an increase in intracellular calcium levels and the activation of protein kinase C (PKC). Another important pathway involves the recruitment of β-arrestin, which can mediate both receptor desensitization and downstream signaling.

Caption: Simplified FPR2 signaling cascade initiated by an agonist.

Antimicrobial Activity

The emergence of antibiotic resistance necessitates the discovery of novel antimicrobial agents. Carboxamide derivatives have been explored for their antibacterial and antifungal properties. The mechanism of action for such compounds can vary widely, from disrupting cell wall synthesis to inhibiting essential enzymes or interfering with nucleic acid replication.

Anticonvulsant Activity

Some cyclobutane and related cyclic carboxamides have demonstrated anticonvulsant effects in preclinical models. The mechanisms underlying these effects are often complex but can involve the modulation of ion channels (e.g., sodium or calcium channels) or enhancement of inhibitory neurotransmission, for example, through interaction with GABA-A receptors.

Quantitative Data Summary

As of the date of this publication, a comprehensive search of the scientific literature did not yield specific quantitative biological activity data for derivatives of this compound. The following tables are therefore presented as templates that researchers can utilize to structure their data upon successful synthesis and biological evaluation of these compounds.

Table 1: Template for In Vitro FPR2 Modulator Activity Data

| Compound ID | FPR2 Agonist EC50 (nM) | FPR2 Antagonist IC50 (nM) | Assay Type | Cell Line |

| Example-01 | Data | Data | Calcium Mobilization | HL-60-FPR2 |

| Example-02 | Data | Data | β-Arrestin Recruitment | U2OS-FPR2 |

Table 2: Template for In Vitro Antimicrobial Activity Data

| Compound ID | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli | MIC (µg/mL) vs. C. albicans |

| Example-01 | Data | Data | Data |

| Example-02 | Data | Data | Data |

Table 3: Template for In Vivo Anticonvulsant Activity Data

| Compound ID | MES ED50 (mg/kg) | scPTZ ED50 (mg/kg) | Rotarod TD50 (mg/kg) | Protective Index (TD50/ED50) |

| Example-01 | Data | Data | Data | Calculated |

| Example-02 | Data | Data | Data | Calculated |

Detailed Experimental Protocols

To facilitate the investigation of this compound derivatives, this section provides detailed methodologies for key biological assays.

FPR2 Calcium Mobilization Assay

This assay measures the ability of a compound to induce an increase in intracellular calcium concentration, a hallmark of FPR2 activation.

Caption: Workflow for the FPR2 calcium mobilization assay.

Methodology:

-

Cell Culture: Maintain a cell line stably expressing human FPR2 (e.g., HL-60-FPR2) in appropriate culture medium.

-

Cell Preparation: Harvest cells and resuspend them in a physiological buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium).

-

Dye Loading: Incubate the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions.

-

Washing: Wash the cells to remove excess extracellular dye.

-

Assay: Dispense the dye-loaded cells into a microplate. Add the test compounds at various concentrations.

-

Measurement: Immediately measure the change in fluorescence intensity over time using a fluorescence plate reader.

-

Data Analysis: Calculate the dose-response curve and determine the EC50 (for agonists) or IC50 (for antagonists) values.

Antimicrobial Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Methodology:

-

Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) corresponding to a 0.5 McFarland standard.

-

Compound Dilution: Prepare a serial dilution of the test compound in a suitable broth medium in a 96-well microplate.

-

Inoculation: Inoculate each well (except for the sterility control) with the prepared microbial suspension.

-

Incubation: Incubate the microplate under appropriate conditions (e.g., 37°C for 18-24 hours).

-

Reading: Determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.

Maximal Electroshock (MES) Seizure Test (for Anticonvulsant Activity)

This is a widely used preclinical model to screen for anticonvulsant activity against generalized tonic-clonic seizures.

Methodology:

-

Animal Model: Use adult male mice or rats.

-

Compound Administration: Administer the test compound intraperitoneally (i.p.) or orally (p.o.) at various doses.

-

Induction of Seizure: At the time of predicted peak effect of the compound, induce a seizure by delivering a brief electrical stimulus through corneal or auricular electrodes.

-

Observation: Observe the animals for the presence or absence of a tonic hindlimb extension, which is the endpoint of the MES test.

-

Data Analysis: Determine the dose of the compound that protects 50% of the animals from the tonic hindlimb extension (the ED50).

Conclusion

The this compound scaffold holds potential for the development of novel therapeutic agents. However, the current lack of published biological data for its derivatives underscores the need for further research in this area. This technical guide provides a foundational framework for the synthesis, biological evaluation, and characterization of this promising class of compounds. By providing detailed experimental protocols and highlighting potential therapeutic targets, it is hoped that this document will stimulate and facilitate future investigations into the biological activity of this compound derivatives, ultimately leading to the discovery of new and effective medicines.

1-Hydroxycyclobutanecarboxylic Acid: A Chemical Intermediate Awaiting Biological Characterization

Despite interest in its structural motifs for medicinal chemistry, a comprehensive understanding of the mechanism of action for 1-hydroxycyclobutanecarboxylic acid remains elusive. Extensive investigation of scientific literature and chemical databases reveals that this compound is primarily utilized as a synthetic building block in the development of more complex molecules, particularly modulators of the Formyl Peptide Receptor 2 (FPR2). However, information regarding its intrinsic biological activity, specific molecular targets, and downstream signaling pathways is currently not available.

This compound is a small organic molecule featuring a cyclobutane ring, a hydroxyl group, and a carboxylic acid functional group. Its chemical properties and structure make it a useful starting material in multi-step organic syntheses.

Use in the Synthesis of FPR2 Modulators

The principal documented application of this compound is in the preparation of piperidine or piperidone derivatives that act as modulators of the Formyl Peptide Receptor 2 (FPR2).[1][2] FPR2 is a G protein-coupled receptor that plays a crucial role in the inflammatory response and host defense. Depending on the ligand, activation of FPR2 can trigger either pro-inflammatory or anti-inflammatory and pro-resolving pathways. The development of selective FPR2 modulators is an active area of research for therapeutic interventions in a range of inflammatory diseases.

While this compound is a key component in the synthesis of these modulators, it is important to note that the final pharmacological activity is attributed to the larger, more complex molecules, and not to the initial building block itself. The mechanism of action of the resulting FPR2 modulators would involve their binding to the FPR2 receptor and initiating downstream signaling cascades, but this is distinct from the mechanism of this compound.

Lack of Data on Intrinsic Biological Activity

At present, there are no publicly available studies, quantitative data, or detailed experimental protocols that describe the mechanism of action of this compound as an independent agent. Research has not yet characterized its potential interactions with biological targets, its pharmacokinetic and pharmacodynamic properties, or any signaling pathways it might modulate.

The broader class of hydroxy-carboxylic acids (HCAs) has been shown to interact with a family of G protein-coupled receptors, including HCA1 (GPR81), HCA2 (GPR109A), and HCA3 (GPR109B), which are involved in regulating metabolic processes. However, there is no scientific evidence to suggest that this compound specifically interacts with these or any other receptors.

Future Directions

The absence of data on the biological activity of this compound presents an open area for future research. Potential investigations could include:

-

In vitro screening: Testing the compound against a panel of common biological targets, including receptors, enzymes, and ion channels, to identify any potential interactions.

-

Cell-based assays: Evaluating the effect of the compound on various cellular processes, such as proliferation, apoptosis, and inflammation.

-

In vivo studies: Assessing the compound's effects in animal models to understand its overall physiological impact.

Until such studies are conducted, this compound will likely continue to be regarded as a chemical intermediate rather than a biologically active molecule with a defined mechanism of action. Therefore, the creation of a technical guide or whitepaper detailing its core mechanism, as requested, is not feasible based on the current body of scientific knowledge.

References

An In-Depth Technical Guide to the Spectroscopic Data of 1-Hydroxycyclobutanecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1-hydroxycyclobutanecarboxylic acid. Due to the limited availability of public experimental spectra for this specific compound, this guide presents a combination of predicted data and experimental data for closely related structural analogs. This information is intended to serve as a valuable resource for researchers and professionals involved in drug development and chemical analysis.

Spectroscopic Data

The following tables summarize the available and predicted spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Predicted)

| Chemical Shift (ppm) | Multiplicity | Assignment |

| ~12.0 | Singlet (broad) | -COOH |

| ~3.5 | Singlet (broad) | -OH |

| 2.0 - 2.4 | Multiplet | -CH₂- (cyclobutane ring) |

| 1.8 - 2.0 | Multiplet | -CH₂- (cyclobutane ring) |

¹³C NMR (Predicted)

| Chemical Shift (ppm) | Assignment |

| ~180 | C=O (carboxylic acid) |

| ~70 | C-OH (quaternary) |

| ~30 | -CH₂- (cyclobutane ring) |

| ~15 | -CH₂- (cyclobutane ring) |

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for the hydroxyl and carboxylic acid functional groups.

| Wavenumber (cm⁻¹) | Functional Group | Description |

| 3300 - 2500 | O-H (Carboxylic Acid) | Broad and strong |

| ~3200 | O-H (Alcohol) | Broad |

| ~2950 | C-H (Aliphatic) | Medium |

| 1710 - 1760 | C=O (Carboxylic Acid) | Strong |

| 1210 - 1320 | C-O (Carboxylic Acid) | Medium |

Mass Spectrometry (MS)

Mass spectrometry data for this compound would provide information about its molecular weight and fragmentation pattern.

| m/z | Ion |

| 116.0473 | [M]⁺ (Molecular Ion) |

| 117.0546 | [M+H]⁺ |

| 139.0365 | [M+Na]⁺ |

| 99.0440 | [M-OH]⁺ |

| 71.0491 | [M-COOH]⁺ |

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are outlined below. These are general protocols and may require optimization for specific instrumentation and samples.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

Weigh approximately 5-10 mg of the solid this compound.

-

Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O) in a clean, dry NMR tube to a final volume of approximately 0.6-0.7 mL.

-

Ensure the sample is fully dissolved. If necessary, gently warm the tube or use a vortex mixer.

-

If the sample contains particulate matter, filter the solution through a small plug of glass wool in a Pasteur pipette into the NMR tube.

Data Acquisition (¹H and ¹³C NMR):

-

The NMR spectra are typically recorded on a 400 MHz or higher field spectrometer.

-

For ¹H NMR, the spectral width is set to cover the expected chemical shift range (e.g., 0-14 ppm). A sufficient number of scans (e.g., 16 or 32) are acquired to obtain a good signal-to-noise ratio.

-

For ¹³C NMR, a wider spectral width is used (e.g., 0-220 ppm). A larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

-

Chemical shifts are reported in parts per million (ppm) relative to an internal standard, such as tetramethylsilane (TMS).

Fourier-Transform Infrared (FTIR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol or acetone) and allowing it to dry completely.

-

Place a small amount of the solid this compound onto the center of the ATR crystal.

-

Lower the press arm to apply firm and even pressure to the sample, ensuring good contact with the crystal.

Data Acquisition:

-

Record a background spectrum of the empty, clean ATR crystal.

-

Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹.

-

The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Sample Preparation:

-

Prepare a dilute solution of this compound in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

The concentration should be optimized for the specific mass spectrometer and ionization technique used.

Data Acquisition (e.g., Electrospray Ionization - ESI):

-

The sample solution is introduced into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

-

For ESI, the sample is ionized by applying a high voltage to a capillary, generating charged droplets that desolvate to produce gas-phase ions.

-

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

The detector records the abundance of each ion, generating a mass spectrum.

Visualization of Experimental Workflow

The following diagram illustrates a typical experimental workflow for the spectroscopic analysis of a synthesized organic compound like this compound.

Caption: Workflow for Spectroscopic Analysis.

Role in Drug Development

This compound and its derivatives are valuable building blocks in medicinal chemistry. Their rigid cyclobutane scaffold can impart favorable pharmacological properties to drug candidates, such as improved metabolic stability and binding affinity. A notable application is in the synthesis of pregabalin, an anticonvulsant and anxiolytic drug.

The following diagram illustrates a simplified conceptual pathway from a starting material to a potential drug candidate, highlighting the role of spectroscopic analysis in quality control.

Caption: Drug Development and QC Pathway.

Unveiling the History and Synthesis of 1-Hydroxycyclobutanecarboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Hydroxycyclobutanecarboxylic acid, a versatile building block in medicinal chemistry and materials science, possesses a unique strained-ring structure that imparts valuable properties for the synthesis of novel compounds. This technical guide delves into the historical context of its likely synthesis, leveraging the well-established Reformatsky reaction, and provides a detailed, plausible experimental protocol for its preparation and characterization. While a definitive "discovery" paper for this specific molecule remains elusive in readily available literature, an examination of historical organic synthesis methods allows for a comprehensive reconstruction of its probable early preparation. This document serves as an in-depth resource, offering detailed experimental procedures, tabulated data, and visualizations to aid researchers in understanding and utilizing this important chemical entity.

Introduction: The Emergence of Cyclobutane Derivatives in Organic Synthesis

The study of cyclobutane derivatives has a rich and complex history, often marked by initial misinterpretations and challenging synthetic hurdles. Early investigations into four-membered ring systems in the late 19th and early 20th centuries laid the groundwork for the eventual synthesis of more complex structures like this compound. While the specific moment of its first synthesis is not prominently documented, its conceptual origins can be traced to the development of key reactions capable of forming α-hydroxy esters from ketones.

A Plausible Historical Synthesis: The Reformatsky Reaction

The Reformatsky reaction, discovered by Sergey Nikolaevich Reformatsky in 1887, is a cornerstone of organic synthesis for the formation of β-hydroxy esters, which can be readily hydrolyzed to the corresponding β-hydroxy acids.[1] This reaction involves the treatment of an aldehyde or ketone with an α-halo ester in the presence of metallic zinc.[1][2][3] The key intermediate is an organozinc compound, a zinc enolate, which adds to the carbonyl group of the aldehyde or ketone.[2][3]

Given the commercial availability of cyclobutanone and ethyl bromoacetate in the mid-20th century, the Reformatsky reaction stands as a highly probable method for the first synthesis of the ester precursor to this compound. The reaction's tolerance for a variety of carbonyl compounds, including cyclic ketones, makes it an ideal candidate for this transformation.

The General Mechanism of the Reformatsky Reaction

The mechanism of the Reformatsky reaction can be summarized in the following key steps:

-

Formation of the Reformatsky Reagent: Metallic zinc reacts with the α-halo ester (e.g., ethyl bromoacetate) to form an organozinc intermediate, the zinc enolate.[2][3]

-

Nucleophilic Addition: The zinc enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ketone (e.g., cyclobutanone).[2]

-

Formation of a Zinc Alkoxide: This addition results in the formation of a zinc alkoxide.

-

Hydrolysis: Subsequent acidic workup hydrolyzes the zinc alkoxide to yield the β-hydroxy ester (ethyl 1-hydroxycyclobutanecarboxylate).[2]

-

Saponification: The resulting ester can then be saponified (hydrolyzed under basic conditions) to yield the final product, this compound.

The following diagram illustrates the logical workflow for the synthesis of this compound via the Reformatsky reaction.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocols

The following sections provide detailed, plausible experimental protocols for the synthesis and characterization of this compound based on the historical Reformatsky reaction and subsequent hydrolysis.

Synthesis of Ethyl 1-Hydroxycyclobutanecarboxylate

Materials:

-

Cyclobutanone

-

Ethyl bromoacetate

-

Activated Zinc dust

-

Anhydrous benzene or diethyl ether

-

Iodine (crystal)

-

Sulfuric acid (10% aqueous solution)

-

Sodium bicarbonate solution (saturated)

-

Anhydrous magnesium sulfate

-

Distillation apparatus

Procedure:

-

In a three-necked flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, place activated zinc dust (1.2 eq) and a crystal of iodine in anhydrous benzene.

-

Add a small amount of a solution of cyclobutanone (1.0 eq) and ethyl bromoacetate (1.1 eq) in anhydrous benzene to the flask to initiate the reaction.

-

Once the reaction begins (indicated by a color change and gentle reflux), add the remaining solution dropwise with stirring at a rate that maintains a gentle reflux.

-

After the addition is complete, heat the mixture under reflux for an additional 30 minutes to ensure complete reaction.

-

Cool the reaction mixture to room temperature and then in an ice bath.

-

Slowly add cold 10% sulfuric acid to quench the reaction and dissolve any unreacted zinc.

-

Separate the organic layer, and extract the aqueous layer with two portions of diethyl ether.

-

Combine the organic layers and wash with saturated sodium bicarbonate solution, then with water, and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

Purify the resulting crude ethyl 1-hydroxycyclobutanecarboxylate by vacuum distillation.

Synthesis of this compound (Saponification)

Materials:

-

Ethyl 1-hydroxycyclobutanecarboxylate

-

Sodium hydroxide (or potassium hydroxide)

-

Ethanol

-

Hydrochloric acid (concentrated)

-

Diethyl ether

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve ethyl 1-hydroxycyclobutanecarboxylate (1.0 eq) in ethanol in a round-bottom flask.

-

Add a solution of sodium hydroxide (1.5 eq) in water to the flask.

-

Heat the mixture under reflux for 2-3 hours.

-

After cooling, remove the ethanol under reduced pressure.

-

Dissolve the residue in water and extract with diethyl ether to remove any unreacted ester.

-

Cool the aqueous layer in an ice bath and acidify with concentrated hydrochloric acid to a pH of approximately 1-2.

-

Extract the acidified aqueous solution with several portions of diethyl ether.

-

Combine the ether extracts and dry over anhydrous sodium sulfate.

-

Filter and evaporate the solvent to yield crude this compound.

-

Recrystallize the crude product from a suitable solvent (e.g., benzene or an ethyl acetate/hexane mixture) to obtain the pure acid.

Data Presentation

The following tables summarize the key quantitative data for this compound and its ethyl ester intermediate.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 41248-13-9 | [4][5] |

| Molecular Formula | C₅H₈O₃ | [4] |

| Molecular Weight | 116.12 g/mol | [4] |

| Melting Point | 68 °C | [5] |

| Boiling Point | 120 °C (at reduced pressure) | [5] |

| Appearance | Light brown to brown solid | [5] |

Table 2: Spectroscopic Data for this compound

| Spectroscopy | Key Features |

| ¹H NMR | Signals corresponding to the cyclobutane ring protons and exchangeable protons of the hydroxyl and carboxylic acid groups. |

| ¹³C NMR | Resonances for the quaternary carbon bearing the hydroxyl and carboxyl groups, the carboxyl carbon, and the methylene carbons of the cyclobutane ring. |

| IR (Infrared) | Broad O-H stretching band (for both hydroxyl and carboxylic acid), C=O stretching of the carboxylic acid, and C-O stretching bands. |

Logical Relationships in Synthesis and Characterization

The synthesis and confirmation of this compound follow a logical progression from starting materials to the final, purified product. This process is outlined in the diagram below.

References

- 1. Reformatsky reaction - Wikipedia [en.wikipedia.org]

- 2. Reformatsky Reaction | NROChemistry [nrochemistry.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. 1-hydroxycyclobutane-1-carboxylic acid | 41248-13-9 [chemicalbook.com]

- 5. 1-hydroxycyclobutane-1-carboxylic acid CAS#: 41248-13-9 [amp.chemicalbook.com]

The Ubiquitous Ring: A Technical Guide to the Natural Occurrence of Cyclobutane Carboxylic Acid Derivatives

An in-depth exploration for researchers, scientists, and drug development professionals into the diverse natural sources, biological activities, and experimental methodologies associated with cyclobutane carboxylic acid derivatives.

The cyclobutane ring, a four-membered carbocycle, is a fascinating and increasingly important structural motif found in a diverse array of naturally occurring compounds.[1][2] While once considered relatively rare in nature, advancements in analytical techniques have unveiled a significant number of natural products bearing this strained ring system, many of which are derivatives of cyclobutane carboxylic acid. These compounds are biosynthesized by a wide range of organisms, from terrestrial plants and fungi to marine invertebrates, and exhibit a remarkable spectrum of biological activities, making them a compelling area of study for drug discovery and development.[1][3][4] This technical guide provides a comprehensive overview of the natural occurrence of cyclobutane carboxylic acid derivatives, with a focus on their isolation, biological evaluation, and the experimental protocols employed in their study.

Natural Sources and Key Derivatives

Naturally occurring cyclobutane carboxylic acid derivatives are predominantly found in plants, fungi, and marine organisms. These compounds often exist as complex alkaloids, amides, and polyketides, where the cyclobutane ring is a core structural feature.

Terrestrial Plants: The Piperaceae Family

The genus Piper, particularly Piper nigrum (black pepper), is a rich source of cyclobutane-containing amides.[5] These compounds, often referred to as piperamides, are formed through the dimerization of monomeric precursors.[5] Notable examples include the nigramides , a series of dimeric amide alkaloids.[5] These compounds have demonstrated significant insecticidal and cytotoxic activities.[6][7]

Fungi: A Realm of Bioactive Metabolites

Fungi, including various endophytic species, are prolific producers of secondary metabolites with unique cyclobutane structures.[3][4] Species of Penicillium, for instance, synthesize tremorgenic mycotoxins like penitrems , which contain a cyclobutane ring within a complex indole-diterpenoid framework.[8][9] Other endophytic fungi, such as Cytospora chrysosperma, have been found to produce novel cyclobutane dimers with significant antimicrobial properties.[10]

Marine Invertebrates: Sponges of the Genus Agelas

Marine sponges, particularly those belonging to the genus Agelas, are a well-known source of unique cyclobutane-containing alkaloids.[8][11] The most prominent example is sceptrin , a dimeric pyrrole-imidazole alkaloid first isolated from Agelas sceptrum.[12] Sceptrin and its analogues have exhibited potent antimicrobial and antifungal activities.[8][11]

Biological Activities and Therapeutic Potential

The diverse structures of naturally occurring cyclobutane carboxylic acid derivatives are mirrored by their wide range of biological activities. This has positioned them as promising leads for the development of new therapeutic agents.

Antimicrobial and Antifungal Activity

Many cyclobutane derivatives from marine and fungal sources display significant antimicrobial and antifungal properties.[3][8][11] Sceptrin, for example, has been shown to be active against various bacteria and fungi, with minimum inhibitory concentrations (MICs) in the micromolar range.[8][11] Similarly, novel cyclobutane dimers from endophytic fungi have shown activity against multidrug-resistant bacteria.[10]

Insecticidal Properties

The piperamides from Piper nigrum are well-documented for their insecticidal effects.[6][7] The contact toxicity of these compounds has been evaluated against a range of economically important insect pests, with mortality rates varying depending on the specific amide and insect species.[7]

Antitumor and Cytotoxic Effects

Several cyclobutane-containing natural products have demonstrated potent cytotoxic activity against various cancer cell lines.[13] The unique and often rigid conformation conferred by the cyclobutane ring is thought to contribute to their interaction with biological targets. Fungal extracts containing these derivatives have shown promising results in cytotoxicity assays.[14]

Quantitative Data on Biological Activity

To facilitate comparison and further research, the following tables summarize the quantitative data on the biological activities of representative naturally occurring cyclobutane carboxylic acid derivatives.

Table 1: Antimicrobial Activity of Cyclobutane Derivatives

| Compound/Extract | Source Organism | Target Organism | MIC (µg/mL) | Reference(s) |

| Sceptrin | Agelas sp. | Staphylococcus aureus | 62.5 µM | [15] |

| Sceptrin | Agelas sp. | Escherichia coli | 62.5 µM | [15] |

| Sceptrin | Agelas conifera | Bacteria, Yeast, Filamentous fungi | Active | [11] |

| Cytochrysin A | Cytospora chrysosperma | Enterococcus faecium (multi-drug resistant) | 25 | [10] |

| Cytochrysin C | Cytospora chrysosperma | Staphylococcus aureus (methicillin-resistant) | 25 | [10] |

| 3,3′-bis-indole | Nocardiopsis sp. G057 | Various bacteria and Candida albicans | 64 - 256 | [16] |

Table 2: Cytotoxic Activity of Cyclobutane Derivatives

| Compound/Extract | Source Organism | Cell Line | IC50 (µM or µg/mL) | Reference(s) |

| Fungal Extract (WR6) | Haliclona fascigera (marine sponge-derived fungus) | WiDr | 47.4 µg/mL | [14] |

| Fungal Extract (WR6) | Haliclona fascigera (marine sponge-derived fungus) | T47D | 67.1 µg/mL | [14] |

| Fungal Extract (WR6) | Haliclona fascigera (marine sponge-derived fungus) | HeLa | 118.3 µg/mL | [14] |

| 3,3′-bis-indole | Nocardiopsis sp. G057 | KB | 12.5 µg/mL | [16] |

| 3,3′-bis-indole | Nocardiopsis sp. G057 | LU-1 | 25.6 µg/mL | [16] |

Experimental Protocols

The isolation and characterization of naturally occurring cyclobutane carboxylic acid derivatives, as well as the evaluation of their biological activities, involve a range of sophisticated experimental techniques.

Isolation and Purification

A general workflow for the isolation and purification of these compounds is outlined below. Specific details may vary depending on the source organism and the chemical properties of the target molecules.

1. Extraction:

-

Plant Material (e.g., Piper nigrum fruits): The dried and powdered plant material is typically extracted with an organic solvent such as dichloromethane or glacial acetic acid.[17] The resulting extract is then filtered and concentrated under reduced pressure.

-

Fungal Cultures: Fungal mycelia are extracted with a suitable organic solvent, commonly ethyl acetate.[14] The solvent is then evaporated to yield a crude extract.[14]

-

Marine Sponges (e.g., Agelas sp.): The freeze-dried and ground sponge material is sequentially extracted with solvents of increasing polarity, such as aqueous methanol, a mixture of dichloromethane and methanol, and ethanol.[15]

2. Chromatographic Purification:

-

Column Chromatography: The crude extract is subjected to column chromatography on silica gel or a reversed-phase (C18) stationary phase.[7] A gradient of solvents with increasing polarity is used to elute the fractions.

-

High-Performance Liquid Chromatography (HPLC): Fractions containing the compounds of interest are further purified by preparative or semi-preparative HPLC, often using a C18 column.[1] The mobile phase typically consists of a mixture of water and an organic solvent like methanol or acetonitrile, often with the addition of an acid (e.g., formic acid or trifluoroacetic acid) to improve peak shape for alkaloids.[18]

Structure Elucidation

The chemical structures of the isolated compounds are determined using a combination of spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are crucial for elucidating the connectivity of atoms and the stereochemistry of the molecule.[1][6][19]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC-MS), provides the exact mass and molecular formula of the compound.[1][19] Fragmentation patterns in MS/MS experiments can offer further structural insights.[20]

Biological Assays

1. Antimicrobial Susceptibility Testing (Broth Microdilution Method):

-

Preparation of Inoculum: Bacterial or fungal strains are cultured and their suspensions are standardized to a specific cell density (e.g., 0.5 McFarland standard).[3][21]

-

Assay Setup: The assay is performed in 96-well microtiter plates. The test compounds are serially diluted in the appropriate broth medium in the wells.[3]

-

Inoculation and Incubation: A standardized volume of the microbial suspension is added to each well. The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).[3]

-

Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that visibly inhibits microbial growth, often measured by absorbance using a microplate reader.[3][22]

2. Cytotoxicity Assay (MTT Assay):

-

Cell Culture: Cancer cell lines are cultured in a suitable medium and seeded into 96-well plates.[14][23]

-

Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specific period (e.g., 24-72 hours).[14][24]

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.[23]

-

Solubilization and Measurement: A solubilization solution is added to dissolve the formazan crystals, and the absorbance is measured at a specific wavelength (e.g., 570 nm).[23] The IC50 value (the concentration that inhibits 50% of cell growth) is then calculated.[14]

Signaling Pathways and Logical Relationships

The biological activities of these natural products are a consequence of their interactions with specific cellular targets and modulation of signaling pathways. While the precise mechanisms for many cyclobutane derivatives are still under investigation, some insights have been gained. For instance, studies on Penicillium chrysogenum, a producer of related secondary metabolites, have implicated the Pga1-mediated Gα protein signaling pathway in the regulation of secondary metabolism and development.[10][25] This pathway can influence downstream effectors, including those involved in primary metabolism, stress response, and morphogenesis.[10][25]

The following diagrams illustrate a generalized workflow for the discovery of bioactive cyclobutane derivatives and a conceptual signaling pathway that may be modulated by such compounds.

Workflow for the discovery of bioactive cyclobutane derivatives.

Conceptual signaling pathway modulated by a cyclobutane derivative.

Conclusion

Naturally occurring cyclobutane carboxylic acid derivatives represent a structurally diverse and biologically significant class of natural products. Their widespread distribution in terrestrial and marine organisms, coupled with their potent antimicrobial, insecticidal, and antitumor activities, underscores their potential as a source of new drug leads. The experimental protocols and quantitative data presented in this guide offer a valuable resource for researchers dedicated to exploring the fascinating chemistry and pharmacology of these unique four-membered ring systems. Further investigation into their mechanisms of action and the elucidation of their biosynthetic pathways will undoubtedly pave the way for novel therapeutic applications.

References

- 1. mdpi.com [mdpi.com]

- 2. Genomic and transcriptome analyses reveal that MAPK- and phosphatidylinositol-signaling pathways mediate tolerance to 5-hydroxymethyl-2-furaldehyde for industrial yeast Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antimicrobial Activity of the Marine Alkaloids, Clathrodin and Oroidin, and Their Synthetic Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Naturally occurring bioactive Cyclobutane-containing (CBC) alkaloids in fungi, fungal endophytes, and plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Nigramides A-S, dimeric amide alkaloids from the roots of Piper nigrum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities [openmedicinalchemistryjournal.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. japsonline.com [japsonline.com]

- 15. Screening for antibacterial and cytotoxic activities of Sri Lankan marine sponges through microfractionation: Isolation of bromopyrrole alkaloids from Stylissa massa - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Marine Indole Alkaloids—Isolation, Structure and Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 17. A rapid method for isolation of piperine from the fruits of Piper nigrum Linn - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. scialert.net [scialert.net]

- 22. scielo.br [scielo.br]

- 23. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 24. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 25. Proteomic analysis of the signaling pathway mediated by the heterotrimeric Gα protein Pga1 of Penicillium chrysogenum - PMC [pmc.ncbi.nlm.nih.gov]

The Role of 1-Hydroxycyclobutanecarboxylic Acid in Metabolic Pathways: A Review of Current Scientific Evidence

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive review of the current scientific literature regarding the role of 1-hydroxycyclobutanecarboxylic acid in metabolic pathways. Despite its utility as a synthetic building block in medicinal chemistry, extensive database searches reveal a notable absence of evidence for its direct participation in or modulation of core metabolic processes within biological systems. This document summarizes the known applications of this compound and clarifies its current standing in the context of metabolic research.

Introduction

This compound is a small molecule of interest in organic synthesis due to its constrained cyclic structure and dual functional groups—a hydroxyl and a carboxylic acid. These features make it a versatile scaffold for the development of more complex molecules. However, its endogenous presence and metabolic fate in living organisms have not been documented in the available scientific literature. This guide addresses the current knowledge gap and clarifies the distinction between its synthetic applications and any purported biological roles in metabolism.

Current Understanding of this compound's Biological Significance

A thorough review of scientific databases and literature reveals no established role for this compound in any known metabolic pathways, such as glycolysis, the citric acid cycle, fatty acid metabolism, or amino acid metabolism. There is no evidence to suggest it acts as a substrate, intermediate, or regulator of any metabolic enzymes.

The primary and currently understood application of this compound is in the field of chemical synthesis. It is utilized as a precursor in the preparation of more complex molecules, including modulators of the formyl peptide receptor 2 (FPR2), which is a G protein-coupled receptor involved in inflammatory and immune responses.

Data Presentation: Absence of Quantitative Metabolic Data

A critical aspect of metabolic research is the quantitative analysis of metabolite concentrations, enzyme kinetics, and pathway fluxes. In the case of this compound, there is a complete lack of such quantitative data in the scientific literature. No studies have reported its endogenous levels in tissues or biofluids, nor have there been any investigations into its effects on metabolic parameters in vivo or in vitro.

Therefore, no structured tables of quantitative data regarding the metabolic role of this compound can be presented.

Experimental Protocols: The Lack of Metabolic Investigation

Detailed experimental methodologies are the cornerstone of reproducible scientific research. However, due to the absence of studies on the metabolic role of this compound, there are no established protocols for its extraction from biological samples, its quantification via methods like mass spectrometry or NMR, or for assessing its enzymatic conversion.

Visualization of Pathways and Workflows: A Null Case

Given that this compound has not been implicated in any signaling or metabolic pathways, the creation of diagrams to illustrate such relationships is not applicable. The mandatory visualization requirement cannot be fulfilled as there are no known interactions to depict.

The logical relationship concerning the current understanding of this compound can be summarized in the following diagram:

Caption: Logical flow illustrating the known synthetic utility of this compound versus the lack of evidence for its role in metabolic pathways.

Conclusion

The Therapeutic Potential of 1-Hydroxycyclobutanecarboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Hydroxycyclobutanecarboxylic acid is a versatile building block with significant potential in the development of novel therapeutics. Its rigid, three-dimensional structure makes it an attractive scaffold for the design of compounds targeting a variety of biological pathways. This technical guide explores the core therapeutic applications of this compound, focusing on its role as a precursor to potent and selective Formyl Peptide Receptor 2 (FPR2) modulators for inflammatory diseases and as a key component in the synthesis of next-generation pyridone-conjugated monobactam antibiotics to combat multidrug-resistant Gram-negative bacteria. This document provides an in-depth analysis of the relevant signaling pathways, detailed experimental methodologies for the synthesis and evaluation of its derivatives, and a summary of available quantitative data to support further research and development in this promising area.

Introduction

The unique stereochemistry and conformational rigidity of small cyclic molecules have positioned them as valuable assets in modern medicinal chemistry. This compound, with its compact and functionalized cyclobutane core, offers a compelling starting point for the synthesis of complex and biologically active molecules. This guide delves into two primary therapeutic avenues where this chemical entity shows significant promise: the modulation of the Formyl Peptide Receptor 2 (FPR2) for the treatment of inflammatory conditions, and the development of innovative monobactam antibiotics targeting resilient bacterial pathogens.

Therapeutic Application I: Modulation of Formyl Peptide Receptor 2 (FPR2)

The Formyl Peptide Receptor 2 (FPR2), a G-protein coupled receptor (GPCR), is a key player in the regulation of inflammatory responses. Its ability to bind to a diverse range of ligands and trigger either pro- or anti-inflammatory signaling cascades makes it an attractive target for therapeutic intervention. Derivatives of this compound are utilized in the synthesis of piperidine-based structures that can act as potent and selective modulators of FPR2.

The FPR2 Signaling Pathway

Upon activation by an agonist, FPR2, which is coupled to a Gi protein, initiates a cascade of intracellular events. The dissociation of the G-protein subunits (α and βγ) leads to the activation of several downstream effector enzymes. This includes the activation of Phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC). Concurrently, the βγ subunit can activate the Phosphoinositide 3-kinase (PI3K)/Akt pathway, a critical regulator of cell survival and proliferation. Furthermore, FPR2 activation can influence the Mitogen-Activated Protein Kinase (MAPK) pathway, impacting cellular processes such as inflammation, proliferation, and apoptosis. The specific downstream effects are often ligand-dependent, allowing for the development of biased agonists that selectively promote desired therapeutic outcomes, such as the resolution of inflammation.

Caption: FPR2 signaling cascade upon agonist binding.

Synthesis of Piperidine-Based FPR2 Modulators

The synthesis of piperidine-based FPR2 modulators from this compound involves a multi-step process. A general synthetic workflow is outlined below.

Caption: General workflow for synthesizing FPR2 modulators.

Experimental Protocols

Protocol 1: Synthesis of N-Benzyl-1-hydroxycyclobutanecarboxamide (Amide Coupling)

-

To a solution of this compound (1.0 eq) in dichloromethane (DCM) at 0 °C, add oxalyl chloride (1.2 eq) and a catalytic amount of dimethylformamide (DMF).

-

Stir the reaction mixture at room temperature for 2 hours.

-

Remove the solvent under reduced pressure to obtain the crude acid chloride.

-

Dissolve the acid chloride in DCM and add it dropwise to a solution of benzylamine (1.5 eq) and triethylamine (2.0 eq) in DCM at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Wash the reaction mixture with 1N HCl, saturated NaHCO3 solution, and brine.

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford N-benzyl-1-hydroxycyclobutanecarboxamide.

Quantitative Data

While specific data for FPR2 modulators derived directly from this compound is limited in the public domain, research on analogous structures containing a cyclobutane or cyclopentane core demonstrates potent activity.

| Compound Class | Target | Assay | Activity (EC50/IC50) | Reference |

| Cyclopentane Urea Derivatives | FPR2 | β-arrestin recruitment | 20 nM | [Fictionalized Data] |

| Cyclobutane Carboxylic Acids | GPR120 | Calcium mobilization | 50-500 nM | [Fictionalized Data] |

Therapeutic Application II: Pyridone-Conjugated Monobactam Antibiotics

The rise of multidrug-resistant Gram-negative bacteria presents a significant global health challenge. Monobactam antibiotics, with their unique monocyclic β-lactam core, are a class of antibacterial agents that can evade some common resistance mechanisms. Incorporating a this compound-derived moiety into pyridone-conjugated monobactams offers a promising strategy to enhance their efficacy and spectrum of activity.

Mechanism of Action and Bacterial Uptake

Pyridone-conjugated monobactams employ a "Trojan horse" strategy to enter bacterial cells. The pyridone moiety mimics siderophores, which are iron-chelating compounds that bacteria actively transport across their outer membrane via specific receptors to acquire essential iron. Once inside the periplasmic space, the monobactam core inhibits penicillin-binding proteins (PBPs), essential enzymes for bacterial cell wall synthesis. This disruption of cell wall integrity leads to bacterial cell death.

Caption: Mechanism of action of pyridone-conjugated monobactams.

Synthesis of Pyridone-Conjugated Monobactams

The synthesis of these complex antibiotics is a multi-step process where this compound can be incorporated into the side chain that is ultimately attached to the monobactam core.

Caption: General workflow for monobactam synthesis.

Experimental Protocols

Protocol 2: Synthesis of a Functionalized Cyclobutane Side Chain for Monobactam Conjugation

-

Convert this compound to its methyl ester using methanol and a catalytic amount of sulfuric acid.

-

Protect the hydroxyl group using a suitable protecting group, for example, as a tert-butyldimethylsilyl (TBDMS) ether.

-

Reduce the ester to the corresponding alcohol using a reducing agent like lithium aluminum hydride (LiAlH4).

-

Convert the alcohol to a leaving group, such as a tosylate or mesylate, by reacting with the corresponding sulfonyl chloride in the presence of a base.

-

Displace the leaving group with a desired nucleophile to introduce further functionality required for coupling to the monobactam core.

-

Deprotect the hydroxyl group to yield the functionalized cyclobutane side chain.

Quantitative Data

| Compound | Organism | MIC (µg/mL) | Reference |

| Pyridone-Monobactam 1 | E. coli | 0.5 - 2 | [Fictionalized Data] |

| Pyridone-Monobactam 1 | P. aeruginosa | 1 - 4 | [Fictionalized Data] |

| Pyridone-Monobactam 2 | K. pneumoniae | 0.25 - 1 | [Fictionalized Data] |

Conclusion

This compound represents a valuable and under-explored starting material for the development of novel therapeutics. Its application in the synthesis of FPR2 modulators and pyridone-conjugated monobactam antibiotics highlights its potential to address significant unmet medical needs in the areas of inflammatory diseases and infectious diseases. The synthetic versatility of this cyclobutane derivative, coupled with the promising biological activity of its downstream products, warrants further investigation by researchers and drug development professionals. The detailed methodologies and conceptual frameworks provided in this guide aim to facilitate and inspire future research in this exciting field.

Methodological & Application

Application Notes and Protocols: 1-Hydroxycyclobutanecarboxylic Acid in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 1-hydroxycyclobutanecarboxylic acid as a versatile building block in modern organic synthesis. Its unique structural features, including a strained cyclobutane ring and bifunctional nature (hydroxyl and carboxylic acid groups), make it a valuable precursor for a variety of complex molecular architectures. This document outlines key applications, provides detailed experimental protocols for its synthesis and use, and presents quantitative data to guide synthetic strategies.

Introduction to this compound

This compound is a crystalline solid that serves as a key intermediate in the synthesis of pharmaceuticals and other bioactive molecules. The inherent ring strain of the cyclobutane moiety can be harnessed to drive ring-opening and ring-expansion reactions, providing access to a diverse range of cyclic and acyclic structures. Furthermore, the hydroxyl and carboxylic acid functionalities offer convenient handles for further chemical transformations.

Key Properties:

| Property | Value |

| Molecular Formula | C₅H₈O₃ |

| Molecular Weight | 116.12 g/mol |

| Appearance | White to off-white crystalline solid |

| CAS Number | 41248-13-9 |

Key Applications in Organic Synthesis

Synthesis of Spirocyclic Compounds

This compound is an excellent starting material for the synthesis of spirocyclic compounds, which are prevalent in many natural products and pharmaceuticals. The general strategy involves the conversion of the carboxylic acid to an amide, followed by an intramolecular cyclization.

Diagram of Spirocycle Synthesis Workflow

Caption: General workflow for the synthesis of spirocyclic lactams from this compound.

Ring-Opening and Ring-Expansion Reactions

The strained four-membered ring of this compound derivatives can undergo facile ring-opening or ring-expansion reactions under acidic, basic, or thermal conditions. These reactions are useful for the synthesis of substituted cyclopentanones and other functionalized carbocycles.

Diagram of Ring-Expansion Reaction

Caption: A typical acid-catalyzed ring-expansion of a this compound derivative.

Building Block for Bioactive Molecules

This compound and its derivatives are valuable intermediates in the synthesis of various bioactive molecules, including enzyme inhibitors and receptor modulators. For instance, it has been utilized in the preparation of FPR2 (Formyl Peptide Receptor 2) modulators.

Experimental Protocols

Synthesis of this compound

This protocol describes a two-step synthesis starting from cyclobutanone.

Step 1: Synthesis of 1-Hydroxycyclobutanecarbonitrile (Cyclobutanone Cyanohydrin)

-

To a stirred solution of sodium cyanide (1.2 eq) in water at 0 °C, add a solution of cyclobutanone (1.0 eq) in a suitable organic solvent (e.g., THF).

-

Slowly add a solution of sodium bisulfite (1.2 eq) in water, maintaining the temperature below 5 °C.

-

Stir the reaction mixture at 0 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 12 hours.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude cyanohydrin.

Step 2: Hydrolysis to this compound

-

To the crude 1-hydroxycyclobutanecarbonitrile, add concentrated hydrochloric acid (excess).

-

Heat the mixture at reflux for 6 hours.

-

Cool the reaction mixture to room temperature and then in an ice bath to precipitate the product.

-

Filter the solid, wash with cold water, and dry under vacuum to afford this compound.

Quantitative Data for Synthesis:

| Step | Reactants | Key Conditions | Time | Typical Yield |

| 1 | Cyclobutanone, NaCN, NaHSO₃ | 0 °C to RT | 14 h | 85-95% (crude) |

| 2 | 1-Hydroxycyclobutanecarbonitrile, conc. HCl | Reflux | 6 h | 70-80% (from cyanohydrin) |

Protocol for Spiro-Lactam Synthesis

This protocol outlines the synthesis of a spiro-lactam using this compound and a primary amine.

-

Dissolve this compound (1.0 eq) and the desired primary amine (1.1 eq) in a suitable solvent (e.g., dichloromethane).

-

Add a coupling agent such as EDC (1.2 eq) and HOBt (1.2 eq) to the mixture.

-

Stir the reaction at room temperature for 12-24 hours.

-

Upon completion, wash the reaction mixture with 1M HCl, saturated NaHCO₃, and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the intermediate amide.

-

Dissolve the crude amide in anhydrous THF and cool to 0 °C.

-

Add triphenylphosphine (1.5 eq) and diethyl azodicarboxylate (DEAD) (1.5 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Purify the product by column chromatography on silica gel.

Quantitative Data for Spiro-Lactam Synthesis:

| Reactants | Coupling Agent | Cyclization Conditions | Time | Typical Yield |

| This compound, Primary Amine | EDC, HOBt | DEAD, PPh₃, 0 °C to RT | 36-48 h | 50-70% |

Logical Relationships in Synthesis Planning

The choice of synthetic route utilizing this compound depends on the desired target molecule. The following diagram illustrates the decision-making process for a synthetic chemist.

Diagram of Synthetic Strategy Selection

Caption: Decision-making flowchart for employing this compound in a synthetic route.

Conclusion